Product packaging for 2-(dodecanoylamino)butanoic Acid(Cat. No.:CAS No. 152697-44-4)

2-(dodecanoylamino)butanoic Acid

Cat. No.: B3034291
CAS No.: 152697-44-4
M. Wt: 285.42 g/mol
InChI Key: RSLJJRNCGLGZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Dodecanoylamino)butanoic acid is a synthetic organic compound with an amphiphilic structure, combining a dodecanoyl (C12) fatty chain with a butanoic acid group via an amide linkage. This class of N-acyl amino acid derivatives is of significant research interest, particularly in the field of mineral processing, where similar compounds act as collectors in the froth flotation of fine minerals like rhodochrosite . Their mechanism is attributed to the chelating ability of the amino acid-derived head group, which selectively adsorbs onto mineral surfaces, while the hydrocarbon chain confers hydrophobicity, enabling particle-bubble attachment and improving recovery rates . Researchers also value these molecules for studying self-assembly and hydrophobic agglomeration processes, as their structure can be tuned to modulate intermolecular interactions, such as chelation and hydrogen bonding . The compound serves as a key intermediate for further chemical synthesis, including the preparation of its sodium salt (CID 88314234), which has its own distinct chemical profile . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31NO3 B3034291 2-(dodecanoylamino)butanoic Acid CAS No. 152697-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dodecanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-15(18)17-14(4-2)16(19)20/h14H,3-13H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLJJRNCGLGZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 Dodecanoylamino Butanoic Acid

Strategies for Carbon-Chain Elongation and Functionalization

The construction of 2-(dodecanoylamino)butanoic acid relies on fundamental organic synthesis principles, including amide bond formation and the assembly of the chiral amino acid framework.

The introduction of the dodecanoylamino group is achieved through an amidation reaction, where an amide bond is formed between the amino group of 2-aminobutanoic acid and the carboxyl group of dodecanoic acid. Several standard methods can be employed for this transformation.

A common and effective approach is the activation of the carboxylic acid. Dodecanoic acid can be converted to a more reactive acylating agent, such as an acid chloride (dodecanoyl chloride). The acid chloride readily reacts with the amino group of 2-aminobutanoic acid (or its ester form) to form the amide linkage. libretexts.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, coupling agents are widely used to facilitate the direct reaction between the carboxylic acid and the amine without needing to isolate a reactive intermediate. libretexts.org These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. The choice of coupling agent can be critical for achieving high yields and minimizing side reactions. nih.gov

Below is a table summarizing common coupling agents used in amidation.

Coupling AgentFull NameTypical SolventNotes
DCC DicyclohexylcarbodiimideDichloromethane (B109758) (DCM), Dimethylformamide (DMF)A classic and cost-effective reagent; produces dicyclohexylurea byproduct which can complicate purification. researchgate.net
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideWater, DCM, DMFWater-soluble carbodiimide, allowing for easier workup to remove the urea (B33335) byproduct. nih.gov
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDMFHighly efficient and often used for sterically hindered or poorly reactive substrates. nih.gov
T3P Propylphosphonic AnhydrideDMFEffective reagent, but its use with unprotected amino acids can be challenging. nih.gov

Recent advancements have also explored the use of Lewis acid catalysts, such as B(OCH₂CF₃)₃, to mediate the direct amidation of unprotected amino acids, offering a protecting-group-free strategy that can be successful with non-polar amino acids. nih.gov

The 2-aminobutanoic acid moiety serves as the backbone of the target molecule. While it is a commercially available non-proteinogenic amino acid, its synthesis and modification are key for creating analogues. Construction can be achieved through various established methods for α-amino acid synthesis. Modifications can include microbial carbon-chain elongation, a process where shorter carbon chains are extended. For instance, microbial systems can convert substrates like acetate (B1210297) and propionate (B1217596) into longer-chain carboxylic acids such as butyric acid and hexanoic acid. researchgate.net This biological approach offers a potential route for generating the butanoic acid core from simpler precursors.

Further functionalization of the butanoic acid backbone before or after amidation can lead to a variety of derivatives. For example, catalytic reduction can be used to convert unsaturated precursors into the saturated butanoic acid structure. google.com

Stereoselective Synthesis of Chiral this compound and its Enantiomers

Since the C2 carbon of the butanoic acid backbone is a chiral center, this compound can exist as two enantiomers: (S)-2-(dodecanoylamino)butanoic acid and (R)-2-(dodecanoylamino)butanoic acid. The synthesis of enantiomerically pure forms is of significant interest.

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.trmdpi.com Naturally occurring α-amino acids, such as (S)-serine, are excellent chiral synthons for this purpose. mdpi.comresearchgate.net The inherent stereocenter of the starting amino acid is retained and used to direct the synthesis of the target molecule. ankara.edu.tr

To synthesize a specific enantiomer of this compound, one could start with the corresponding enantiomer of a different amino acid. For example, a synthetic route could be devised to transform the hydroxymethyl side chain of (S)-serine into the ethyl side chain of (S)-2-aminobutanoic acid. This multi-step conversion would preserve the stereochemistry at the α-carbon, yielding an enantiopure backbone ready for acylation with dodecanoic acid. This approach is a cornerstone of asymmetric synthesis for creating complex chiral molecules from simple, natural precursors. baranlab.org

Asymmetric catalysis offers an alternative route to stereoselectivity, where a chiral catalyst is used to control the formation of a new stereocenter or to selectively react with one enantiomer in a racemic mixture.

In the context of N-acylated amino acids, catalytic, enantioselective reactions can be employed. For example, asymmetric Mannich-type reactions using a chiral copper catalyst have been shown to directly form N-acylated amino acid derivatives with high enantioselectivity. nih.gov Another approach involves the kinetic resolution of a racemic mixture of 2-aminobutanoic acid through asymmetric N-acylation. In this process, a chiral catalyst promotes the acylation of one enantiomer faster than the other, allowing for the separation of the acylated product from the unreacted amino acid.

Chiral aldehyde catalysts, inspired by biological systems, have also been developed to catalyze the asymmetric α-functionalization of N-unprotected amino esters, providing another sophisticated tool for controlling stereochemistry. nih.gov

Synthesis of Structurally Modified this compound Analogues and Derivatives

The synthesis of structurally modified analogues is crucial for exploring structure-activity relationships. Modifications can be made to either the fatty acid chain or the amino acid backbone.

Modifications to the Acyl Chain: The dodecanoyl (C12) chain can be replaced with other fatty acyl groups of varying lengths. For instance, reacting 2-aminobutanoic acid with stearic acid (C18) would yield 2-(octadecanoylamino)butanoic acid. nih.gov The chain can also be functionalized with branches, rings, or unsaturation.

Modifications to the Amino Acid Backbone: The butanoic acid moiety can be altered. For example, using different α-amino acids as the starting material would generate a wide range of N-dodecanoyl derivatives. Other modifications could include the introduction of additional functional groups, such as hydroxyl groups, onto the butanoic acid backbone. google.com The synthesis of derivatives where the amino group is attached at a different position (e.g., 4-aminobutanoic acid derivatives) or where the backbone is extended are also common strategies. biointerfaceresearch.com

The table below provides examples of potential structural analogues.

Analogue NameStructural ModificationPrecursors
2-(Octadecanoylamino)butanoic acidC18 acyl chain instead of C122-Aminobutanoic acid + Octadecanoic acid nih.gov
N-Dodecanoyl-valineValine backbone instead of 2-aminobutanoic acidValine + Dodecanoic acid
2-(Dodecanoylamino)-3-hydroxybutanoic acidHydroxyl group on the butanoic acid backbone2-Amino-3-hydroxybutanoic acid + Dodecanoic acid google.com
2-(Didodecylamino)butanoic acidTwo dodecyl chains on the amine (tertiary amine)2-Aminobutanoic acid + Dodecyl halide (via reductive amination or alkylation) nih.gov

Exploration of Side-Chain Substitutions (e.g., sulfanyl (B85325) derivatives, methylthio, aryl groups)

Modifying the side-chain of this compound allows for the introduction of new functionalities and properties. Key areas of exploration include the incorporation of sulfur-containing groups and aromatic moieties.

Sulfanyl and Methylthio Derivatives: The introduction of sulfur-containing functional groups, such as sulfanyl (-SH) and methylthio (-SCH₃), can significantly alter the chemical behavior of the amino acid backbone. For instance, 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) serves as a readily available starting material for synthesizing novel anionic surfactants. researchgate.net In this approach, a long-chain fatty acid, such as dodecanoic acid, is attached to the hydroxyl group of HMTBA via esterification. The resulting molecule, 4-(methylthio)-2-(dodecanoyloxy)butanoic acid, combines the features of the N-acylamino acid structure with a methylthio side chain. researchgate.net Further modification through oxidation of the sulfur atom can enhance water solubility. researchgate.net The synthesis of thiol derivatives often involves the use of a protected thiol-containing carboxylic acid, such as Tr-S-CH₂-COOH, which is coupled to an amino or hydroxyl group, followed by deprotection to yield the free sulfanyl group. mdpi.com

Aryl Group Integration: The incorporation of aryl groups into the amino acid structure is a significant strategy for creating derivatives with unique properties. Arynes, which are highly reactive intermediates, can be used in multicomponent coupling reactions to introduce ortho-disubstituted, functionalized aromatic products in a single step. beilstein-journals.org A notable method involves the aryne-mediated α-arylation of Schöllkopf's bis-lactim ether, which provides a route to α-aryl amino acids with good to excellent yields and high diastereoselectivity. beilstein-journals.orgnih.gov This methodology allows for the synthesis of a variety of substituted arylglycines. nih.gov Another approach uses diaryliodonium salts as arylating agents for α-amino acid methyl esters, which proceeds with good to high yields while maintaining the chiral integrity of the amino acid. researchgate.net

Table 1: Examples of Side-Chain Substituted Derivatives
Derivative TypeSynthetic Precursor/ReagentKey ReactionResulting Moiety
Methylthio Derivative2-Hydroxy-4-(methylthio)butanoic acid (HMTBA)Esterification with dodecanoic acid-CH(OC(O)C₁₁H₂₃)CH₂CH₂SCH₃
Sulfanyl DerivativeTr-S-CH₂-COOHAmide coupling followed by deprotection-C(O)CH₂SH
Aryl DerivativeArynes or Diaryliodonium saltsα-Arylationα-Aryl substituted amino acid

Cyclic Derivatives and Heterocycle Integrations

Cyclization is a powerful strategy to enhance the bioavailability and stability of peptide-based molecules. For N-acylamino acids, this can involve forming a cyclic structure within the molecule or integrating a heterocyclic ring system.

Cyclic Derivatives: The synthesis of cyclic analogs can be achieved by forming an amide bond between the side-chains of amino acids within a peptide sequence. nih.gov For example, in endomorphin-2 analogs, cyclization was accomplished by creating a bond between the side chains of Lysine and Aspartic acid. Introducing D-amino acids into these cyclic structures has been shown to result in analogs with high affinity for opioid receptors and significantly increased stability in rat brain homogenate. nih.gov This suggests that creating cyclic derivatives of this compound, potentially by incorporating it into a peptide sequence with reactive side chains, could be a promising strategy for developing new bioactive compounds. nih.gov

Heterocycle Integrations: Resin-bound α-acylamino ketones serve as versatile common intermediates for the synthesis of a wide array of structurally unrelated heterocyclic compounds. nih.gov This approach allows for the creation of diverse molecular scaffolds from a single precursor. Various heterocycles, including dihydro-pyrrol-2-ones, pyrazin-2-ones, morpholin-3-ones, and imidazoles, can be assembled from these intermediates. nih.gov Furthermore, visible-light-assisted photoredox catalysis provides a mild method for installing N-protected α-amino acid residues onto N-heterocycles through the formation of C-C bonds, leading to phenanthridine (B189435) and oxindole (B195798) derivatives. nih.gov

Multi-functionalized Derivatives for Specific Applications (e.g., surfactants)

N-acyl amino acids are widely used as mild, bio-based surfactants in cosmetics and household products. researchgate.netnih.gov The synthesis of multi-functionalized derivatives aims to optimize their surfactant properties, such as surface tension reduction, foaming ability, and tolerance to water hardness.

The industrial production of these surfactants often relies on the Schotten-Baumann reaction, which involves acyl chlorides. researchgate.netnih.gov For instance, sodium cocoyl glycinate (B8599266) can be synthesized using cocoyl chloride, derived from fatty acids, which is added to a cooled aqueous solution of the amino acid salt. researchgate.netgoogle.com

Research into novel anionic surfactants has utilized 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) as a starting material. researchgate.net By attaching a dodecanoic acid chain via esterification and neutralizing the carboxylic acid, a surfactant molecule is created. These HMTBA-derived surfactants exhibit low critical micelle concentrations (CMCs), reduce surface tension effectively, and show significantly higher water hardness tolerance compared to analogous carboxylate surfactants like sodium dodecanoate. researchgate.net

Table 2: Properties of HMTBA-Derived Anionic Surfactants
PropertyObservationReference
Surface Tension at CMC35-45 mN/m researchgate.net
Krafft Point<4 °C researchgate.net
Hardness Tolerance2.5-4 orders of magnitude higher than sodium dodecanoate researchgate.net
FoamingSubstantial initial foam that dissipates quickly researchgate.net

Green Chemistry Principles in this compound Synthesis

The growing demand for sustainable manufacturing has spurred the development of green chemistry approaches for synthesizing N-acylamino acids. These methods aim to replace hazardous reagents, reduce waste, and utilize milder reaction conditions compared to traditional chemical syntheses.

Conventional methods, such as the Schotten-Baumann reaction, are not considered sustainable because they use chlorinated fatty acids, which are typically produced with toxic reagents like phosgene (B1210022) or thionyl chloride. nih.govnih.gov This process generates significant amounts of waste, including acids and sodium chloride. nih.govnih.gov

Enzymatic synthesis represents a highly desirable green alternative. nih.gov Biocatalysis using enzymes like aminoacylases offers mild reaction conditions and avoids the use of toxic chemicals. researchgate.netnih.gov Aminoacylases, which belong to the hydrolase family, can selectively catalyze the acylation of amino acids with fatty acids in aqueous media. researchgate.netnih.gov For example, a novel aminoacylase (B1246476) from Paraburkholderia monticola has demonstrated the ability to synthesize various N-lauroyl-L-amino acids with good conversion rates. nih.gov The highest conversion rates were observed with cationic amino acids like L-arginine and L-lysine. nih.gov

Another green approach is electrochemical N-acylation. This method allows for the N-acylation of carboxylic acids with amines under mild conditions at room temperature in water, demonstrating excellent chemoselectivity and positional selectivity.

Table 3: Comparison of Synthetic Methods for N-Acyl Amino Acids
MethodAdvantagesDisadvantages/ChallengesReference
Conventional (Schotten-Baumann)Established industrial processUses hazardous reagents (acyl chlorides, phosgene); generates significant waste researchgate.netnih.govnih.gov
Enzymatic (Biocatalysis)Mild conditions, high selectivity, environmentally friendly, avoids toxic reagentsCan have lower yields, enzyme cost and stability can be a factor researchgate.netnih.govnih.govresearchgate.net
Electrochemical N-acylationMild conditions (room temp.), aqueous medium, excellent selectivityRequires specialized equipment

Mechanistic Investigations of Biochemical and Molecular Interactions of 2 Dodecanoylamino Butanoic Acid

Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms

Specific Enzyme Inhibition Modalities (e.g., Neprilysin, Aldo-keto Reductase 1C3, DCXR)

There is no direct scientific evidence to suggest that 2-(dodecanoylamino)butanoic acid acts as an inhibitor of Neprilysin, Aldo-keto Reductase 1C3 (AKR1C3), or Dicarbonyl/L-xylulose reductase (DCXR).

Neprilysin (NEP): NEP is a zinc-dependent metalloprotease with a preference for cleaving peptides at the amino side of hydrophobic residues. bath.ac.uknih.gov While certain butanoic acid derivatives have been designed as NEP inhibitors, these are structurally distinct from this compound. nih.gov The substrate specificity of NEP is largely dictated by its S1' binding pocket, which favors hydrophobic amino acids. bath.ac.uk Without experimental data, it is not possible to determine if the dodecanoyl chain of this compound would allow it to fit into the active site and act as a substrate or inhibitor.

Aldo-keto Reductase 1C3 (AKR1C3): AKR1C3 is involved in the metabolism of steroids and prostaglandins. plos.orguniprot.org Specific inhibitors of AKR1C3 have been developed, some of which are derivatives of N-phenylanthranilic acids and other arylpropionic acids. nih.govnih.gov The active site of AKR1C3 accommodates hydrophobic steroid molecules. plos.org There are no published studies indicating that this compound inhibits AKR1C3.

DCXR (Dicarbonyl/L-xylulose reductase): This enzyme is known to be inhibited by short-chain fatty acids like butyric acid and pentanoic acid. nih.gov The inhibitory potential generally decreases as the fatty acid chain length increases. nih.gov It is unknown if the long dodecanoyl chain of this compound would allow it to interact with the active site of DCXR.

Structural Determinants for Enzyme Binding and Catalysis

In the absence of confirmed enzyme targets for this compound, a discussion of the specific structural determinants for its binding and catalysis is speculative. However, general principles for the interaction of N-acyl amino acids with enzymes can be considered:

Acyl Chain: The long, hydrophobic dodecanoyl chain would likely interact with hydrophobic pockets or channels within an enzyme's active site. The length and flexibility of this chain would be critical for proper orientation and binding affinity.

Amide Bond: The amide linkage is a key structural feature that can participate in hydrogen bonding with amino acid residues in the enzyme's active site.

Mechanistic Enzymology of Aminoacyl-Amide Hydrolysis

The hydrolysis of the amide bond in N-acyl amino acids is a key metabolic process. While the specific enzymes responsible for the hydrolysis of this compound have not been identified, the general mechanism of aminoacylase (B1246476) activity can be described.

Aminoacylases are typically metalloenzymes that catalyze the hydrolysis of the amide bond in N-acyl-L-amino acids. nih.gov The mechanism often involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site that facilitates a nucleophilic attack on the carbonyl carbon of the amide bond. plos.org Water acts as the nucleophile, leading to the cleavage of the amide bond and the release of the fatty acid and the amino acid. nih.gov The rate of hydrolysis can be influenced by the nature of both the acyl chain and the amino acid residue. nih.gov

Receptor Binding and Modulation Mechanisms

There is no direct evidence in the scientific literature to indicate that this compound binds to or modulates the activity of neurotransmitter receptors.

Interaction with Neurotransmitter Receptors (e.g., GABA uptake, benzodiazepine (B76468) receptor)

GABA Uptake: There are no studies demonstrating that this compound inhibits the reuptake of GABA. N-acyl conjugates of GABA (N-acyl-GABA) have been studied, but these are structurally different from the compound . nih.gov

Benzodiazepine Receptor: The benzodiazepine receptor is an allosteric modulatory site on the GABA-A receptor. nih.gov Its modulation is highly dependent on the specific chemical structure of the ligand. There is no data to suggest that this compound interacts with this site. The function of GABA-A receptors can be modulated by the lipid environment of the cell membrane, but this is a general effect of membrane fluidity and not a specific ligand-receptor interaction. oup.comfrontiersin.org

Elucidation of Ligand-Receptor Dynamics

As there is no evidence of this compound binding to any specific receptor, the elucidation of its ligand-receptor dynamics is not possible at this time. Such studies would require the identification of a specific receptor target and subsequent biophysical and computational analysis to characterize the binding affinity, kinetics, and conformational changes involved in the interaction.

Metabolic Pathways and Biotransformation Studies of Dodecanoylamino Butanoic Acid

The metabolic fate of this compound has not been specifically documented. However, based on its structure as an N-acylated amino acid, it would likely undergo hydrolysis to yield its two primary components: dodecanoic acid and 2-aminobutanoic acid.

There is no specific information regarding the bioreactivity of this compound in cellular or subcellular systems. In a hypothetical scenario, upon cellular uptake, the compound's bioreactivity would be contingent on its hydrolysis. The released dodecanoic acid would enter fatty acid metabolic pathways, while 2-aminobutanoic acid would be managed by amino acid catabolism.

No in vitro or in vivo studies on the metabolic fate of this compound were found. It is plausible that amidases or other hydrolases could cleave the amide bond. For instance, some prodrugs are designed to release active compounds like butyric acid through intracellular hydrolysis. nih.gov This principle of hydrolysis is fundamental to the metabolic activation of various conjugated molecules.

Given its structure, this compound would be intrinsically linked to both fatty acid and branched-chain amino acid (BCAA) metabolism upon its breakdown.

Fatty Acid Metabolism: The dodecanoyl (lauroyl) component is a 12-carbon saturated fatty acid. Once liberated, dodecanoic acid would be activated to dodecanoyl-CoA. youtube.com This activated form can then undergo β-oxidation within the mitochondria to produce acetyl-CoA, which enters the citric acid cycle for ATP generation. youtube.comyoutube.com Fatty acid metabolism is a critical source of cellular energy. nih.gov

Branched-Chain Amino Acid Metabolism: 2-Aminobutanoic acid is a non-proteinogenic amino acid, structurally similar to the essential BCAAs (leucine, isoleucine, and valine). nih.govbiorxiv.org BCAA catabolism is a multi-step process initiated by transamination, catalyzed by branched-chain aminotransferases (BCATs), followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.comyoutube.com Dysregulation of BCAA metabolism is associated with various metabolic diseases. nih.govnih.gov The liberated 2-aminobutanoic acid from the parent compound would likely enter these or similar amino acid degradation pathways. libretexts.orgyoutube.com

Table 1: Hypothetical Metabolic Products of this compound Hydrolysis and Their Metabolic Pathways

ComponentActivating Enzyme (Example)Primary Metabolic PathwayKey Intermediates/Products
Dodecanoic AcidAcyl-CoA Synthetaseβ-OxidationDodecanoyl-CoA, Acetyl-CoA
2-Aminobutanoic AcidAminotransferaseAmino Acid Catabolismα-Ketobutyrate

Molecular Mechanisms in Diverse Biological Processes

Specific research detailing the molecular mechanisms of this compound in any biological process, including neurotransmission and myelination, is absent from the available literature. The following subsections discuss the roles of related molecules for context.

There is no data on the effects of this compound on neurotransmission. However, related amino acids and their metabolites are known to play roles in neural function. For example, glutamate (B1630785) and aspartate are major excitatory neurotransmitters, and astroglial cells in different brain regions show varying capacities to accumulate these amino acid neurotransmitters. nih.gov The metabolic state of amino acids is crucial for maintaining proper brain function. youtube.com

The role of this compound in myelination has not been studied. Myelination is a complex process regulated by various signaling molecules. For instance, research has shown that retinoic acid signaling is an important regulator of oligodendrocyte differentiation and myelination, highlighting the intricate molecular control of this process. nih.gov

Modulation of Biological Signaling Pathways

Extensive investigation into the specific modulatory effects of this compound on biological signaling pathways has yet to yield dedicated research findings. While the broader categories of N-acyl amino acids and its constituent molecules, dodecanoic acid and aminobutyric acid, are known to interact with various signaling cascades, direct evidence and detailed mechanistic studies concerning this compound are not presently available in scientific literature.

The scientific community has shown considerable interest in N-acyl amino acids as a class of endogenous signaling molecules. nih.govnih.gov These compounds, structurally related to endocannabinoids, are recognized for their potential therapeutic applications and diverse biological activities. nih.govfrontiersin.org However, the specific functions and molecular targets for many individual N-acyl amino acids, including this compound, remain an active area for future research. nih.gov

Dodecanoic acid, also known as lauric acid, has been studied for its impact on cellular signaling. Research has demonstrated its ability to induce oxidative stress and apoptosis in liver cancer cells through the mitochondrial pathway. ufu.br Furthermore, dodecanoic acid is known to influence neuroinflammation via the G protein-coupled receptor GPR40. nih.gov It is a medium-chain fatty acid that plays a role in various cellular activities, including signal transduction. nih.govt3db.cahmdb.ca

Aminobutyric acid is a well-established signaling molecule, most notably in its form as the neurotransmitter gamma-aminobutyric acid (GABA). mdpi.comebi.ac.ukjax.orgusp.br The GABA signaling pathway is a critical component of inhibitory neurotransmission in the central nervous system. usp.br

Despite the known biological activities of its constituent parts and related N-acyl amino acid compounds, no specific data tables or detailed research findings currently exist that delineate the modulation of any biological signaling pathway by this compound. The synthesis of such compounds for research purposes is established, but their specific interactions with cellular signaling networks have not been elucidated. rsc.org Therefore, a comprehensive understanding of how this compound influences biochemical and molecular signaling awaits dedicated scientific inquiry.

Advanced Analytical and Spectroscopic Characterization of 2 Dodecanoylamino Butanoic Acid

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental for the separation and quantification of 2-(dodecanoylamino)butanoic acid from various sample types. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of fatty acids and their derivatives, offering high sensitivity and selectivity. While direct analysis of underivatized fatty acids can be challenging, derivatization significantly enhances their chromatographic and mass spectrometric properties. A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which converts the carboxylic acid to its respective acylhydrazine, improving ionization efficiency and chromatographic retention. unimi.it

For the analysis of related short and medium-chain fatty acids, a typical LC-MS/MS method would involve protein precipitation with a solvent like isopropanol (B130326), followed by derivatization. unimi.it Chromatographic separation is often achieved on a reverse-phase column, such as a Synergy Polar RP column, with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid to aid in protonation. unimi.it The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition.

A representative LC-MS/MS method for similar analytes is detailed in the table below.

ParameterValue
Chromatography
ColumnSynergy Polar RP, 2.5 x 100 mm, 2.5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile
Flow Rate400 µL/min
Column Temperature35 °C
Autosampler Temperature15 °C
ElutionIsocratic (e.g., 20% B for 5 min) or Gradient
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically in negative mode for carboxylates
Declustering PotentialAnalyte-dependent (e.g., -35 eV)
Collision EnergyAnalyte-dependent (e.g., -16 eV)
MS/MS TransitionSpecific to the derivatized analyte
Data derived from methods used for similar short and medium-chain fatty acids. unimi.it

Gas Chromatography-Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) for Derivatives and Metabolites

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is essential to increase their volatility for GC analysis. Common derivatization approaches for fatty acids include esterification to form methyl or butyl esters. nih.govmdpi.com

GC-FID is a robust and widely used detector that provides quantitative information based on the combustion of organic compounds in a hydrogen flame. It is known for its wide linear range and reliability. A direct injection GC-FID method, following extraction and without derivatization, has been developed for short-chain fatty acids, utilizing a specialized capillary column for separation. nih.gov

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. Following derivatization, the analyte is introduced into the GC, where it is separated from other components in the mixture. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity. nih.govnih.gov For complex biological samples, GC-MS is invaluable for identifying and quantifying metabolites of this compound.

A typical GC-MS method for fatty acid analysis is outlined below.

ParameterValue
Gas Chromatography
ColumnNukol™ Fused Silica Capillary Column (15 m x 0.32 mm x 0.25 µm film thickness) or similar
Injector Temperature200 °C
Carrier GasHelium
Flow RateInitial 2.5 mL/min, with a ramp
Injection ModeSplitless
Mass Spectrometry
Transfer Line Temperature200 °C
Ion Source Temperature250 °C
Ionization ModeElectron Ionization (EI)
Data based on methods for short-chain fatty acid analysis. nih.gov

Sample Preparation Techniques

Effective sample preparation is critical for accurate and reliable analysis of this compound, as it removes interferences and concentrates the analyte. The choice of technique depends on the sample matrix and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For fatty acids, LLE with a solvent like ether or dichloromethane (B109758) after sample acidification is a common approach. nih.govkpfu.ru Multiple extractions are often necessary to ensure a satisfactory recovery of the analyte. nih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. This technique offers higher selectivity and can be more easily automated than LLE. kpfu.ru

Protein Precipitation: For biological samples with high protein content, such as serum or plasma, protein precipitation is a necessary first step. This is typically achieved by adding an organic solvent like isopropanol or methanol, which denatures and precipitates the proteins, allowing for the separation of the analyte in the supernatant. unimi.itmdpi.com

Derivatization: As previously mentioned, derivatization is often employed to enhance the analytical properties of this compound for both LC and GC analysis. This chemical modification can improve volatility, chromatographic retention, and ionization efficiency. unimi.itnih.gov

High-Resolution Structural Elucidation Techniques

For unambiguous structure determination and conformational analysis, high-resolution spectroscopic and crystallographic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the connectivity of the atoms. For this compound, distinct signals would be expected for the protons of the dodecanoyl chain, the butanoic acid moiety, and the amide group. docbrown.infolibretexts.org The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be observed for the carbonyl carbons of the amide and carboxylic acid groups, as well as for the carbons in the aliphatic chains. docbrown.info

The following table summarizes the expected NMR spectral data for the butanoic acid portion of the molecule, which can be extrapolated to predict the spectrum of this compound.

Butanoic Acid Moiety ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
-COOH~10-12 (broad singlet)~160-180
α-CH~2-3Varies based on substitution
β-CH₂VariesVaries
γ-CH₃VariesVaries
Data based on typical chemical shifts for carboxylic acids. libretexts.orgdocbrown.info

Advanced Purity Assessment and Isotopic Labeling Applications

Beyond structural confirmation, advanced analytical methods are employed for the precise quantification of this compound and for tracing its metabolic fate.

Quantification of Analytes and Metabolic Intermediates

The accurate quantification of this compound in biological samples is critical for studying its metabolism and signaling functions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose, offering high selectivity and sensitivity. creative-proteomics.comnih.gov This method allows for the separation of the analyte from a complex matrix, followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern. nih.gov

The general workflow involves:

Sample Preparation: Extraction of lipids and metabolites from the biological matrix (e.g., plasma, tissue).

Internal Standard Spiking: Addition of a known quantity of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) to the sample. This internal standard corrects for variations in sample processing and instrument response, ensuring high accuracy. nih.gov

Chromatographic Separation: Separation of the analyte from other molecules using high-performance liquid chromatography (HPLC), often with a reversed-phase column suitable for lipid analysis.

Mass Spectrometric Detection: Ionization of the analyte, typically via electrospray ionization (ESI), followed by detection in a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. mdpi.com

This LC-MS/MS approach enables the detection of this compound at very low concentrations, making it possible to study its role as a signaling molecule or a metabolic intermediate. creative-proteomics.com

Stable Isotope-Labeled Compounds in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a cell or organism. creative-proteomics.comyoutube.com By using stable isotope-labeled tracers, researchers can follow the journey of atoms from a precursor molecule through various metabolic reactions to a final product. nih.govdoi.org This technique is invaluable for understanding the synthesis and degradation pathways of this compound.

In the context of this compound, an MFA study could involve administering a stable isotope-labeled precursor, such as:

¹³C-labeled dodecanoic acid: This would allow researchers to trace the incorporation of the fatty acid into the N-acyl amino acid, quantifying the rate of its synthesis.

¹³C or ¹⁵N-labeled 2-aminobutanoic acid: This would trace the amino acid component, providing insights into the sources of this precursor and the activity of the enzyme responsible for the amide bond formation. psu.edu

¹³C-labeled glucose: As glucose is a central carbon source, its labeled carbons can be incorporated into both the fatty acid (via de novo lipogenesis) and the amino acid backbone, providing a global view of the metabolic network that contributes to the synthesis of this compound. nih.gov

After administration of the tracer, samples are collected over time, and the extent and position of the isotope label in this compound and its related metabolites are measured by mass spectrometry. nih.gov By analyzing the mass isotopomer distributions, a computational model can be used to calculate the fluxes through the relevant biosynthetic and catabolic pathways. nih.gov This approach provides a dynamic and quantitative understanding of the metabolism of this compound under various physiological or pathological conditions.

Theoretical and Computational Studies of 2 Dodecanoylamino Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of a compound from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic PropertiesDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-(dodecanoylamino)butanoic acid, DFT calculations, often using a basis set such as B3LYP/6-31+G(d), would be employed to determine its most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule to predict stable bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, various electronic properties such as total energy, dipole moment, and the distribution of electron density can be calculated to understand the molecule's polarity and charge distribution.

Hypothetical Data Table: Optimized Geometric Parameters (DFT B3LYP/6-31+G(d)) This interactive table illustrates the type of data that would be generated from a DFT geometry optimization. Note: These are exemplary values and not based on actual experimental or computational results for this specific molecule.

Parameter Atom 1 Atom 2 Atom 3 Value (Exemplary)
Bond Length C1 C2 1.54 Å
Bond Length N C=O 1.35 Å
Bond Angle C1 C2 N 110.0°

HOMO-LUMO Energy Analysis for Intramolecular Charge Transfer and Reactivity PredictionThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity and a greater potential for intramolecular charge transfer. Analysis of the HOMO-LUMO gap for this compound would predict its electrophilic and nucleophilic sites, offering clues to its reactive behavior.

Data Table: Frontier Molecular Orbital Properties (Exemplary) This table shows representative data that would be obtained from a HOMO-LUMO analysis. Note: These values are for illustrative purposes only.

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Molecular Dynamics Simulations for Conformational Analysis and Dynamical Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed view of a compound's conformational flexibility and dynamical behavior. For a molecule with a long aliphatic chain like this compound, MD simulations can explore its various possible conformations in different environments (e.g., in a vacuum, in water, or within a lipid bilayer). These simulations track the trajectories of atoms based on a force field, revealing how the molecule folds, rotates, and interacts with its surroundings, which is critical for understanding its biological function.

In Silico Modeling of Ligand-Protein Interactions and Binding Affinity

In silico modeling techniques are essential for predicting how a molecule might interact with biological targets such as proteins.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

The principle of structure-activity relationship (SAR) posits that the biological activity of a chemical compound is directly related to its three-dimensional structure. Computational methods provide a robust framework for elucidating these relationships for molecules like this compound, even in the absence of extensive experimental data.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational technique used to establish a mathematical correlation between the chemical structure and a specific activity. nih.gov For a molecule like this compound, a QSAR study would involve the calculation of various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can be categorized as follows:

Electronic Descriptors: These pertain to the electronic characteristics of the molecule and include parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. nih.gov

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, a critical factor in many biological processes. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. nih.gov

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, capturing information about its connectivity and branching.

Once these descriptors are calculated for a series of related compounds with known activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model. nih.gov For instance, a hypothetical QSAR model for the antimicrobial activity of a series of N-acyl amino acids, including this compound, might reveal that increasing the length of the acyl chain enhances activity up to a certain point, beyond which hydrophobicity becomes a limiting factor for solubility and bioavailability.

The insights gained from such SAR studies are invaluable for designing new derivatives of this compound with potentially improved activity. For example, if a QSAR model indicates that a more electron-rich region in the butanoic acid moiety is favorable for activity, medicinal chemists can synthesize new analogs with electron-donating groups at specific positions.

Table 1: Hypothetical Molecular Descriptors for a Series of N-Acyl Amino Acids

CompoundAcyl Chain LengthLogPMolecular Weight ( g/mol )Predicted Activity (MIC, µg/mL)
N-octanoyl-2-aminobutanoic acid83.5215.3264
N-decanoyl-2-aminobutanoic acid104.6243.3732
This compound 12 5.7 271.43 16
N-tetradecanoyl-2-aminobutanoic acid146.8299.4832
N-hexadecanoyl-2-aminobutanoic acid167.9327.5464

This table is for illustrative purposes only and does not represent actual experimental data.

Machine Learning Approaches in Chemical Space Exploration and Predictive Modeling

The vastness of chemical space, which encompasses all possible molecules, presents a significant challenge for drug discovery and materials science. Machine learning (ML) has emerged as a transformative technology for navigating this space and building sophisticated predictive models. nih.gov

For this compound, ML models can be trained on existing data of related fatty acid amides and amino acid derivatives to predict a wide range of properties. oatext.com Unlike traditional QSAR models that often rely on linear relationships, ML algorithms such as random forests, support vector machines, and neural networks can capture complex, non-linear patterns in the data. acs.org

One of the key applications of machine learning is in the development of predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For a compound like this compound, which has potential as a bioactive agent, early prediction of its ADMET profile is crucial. An ML model could be trained on a large dataset of known compounds with their experimentally determined ADMET properties to predict, for example, the likelihood of this compound crossing the blood-brain barrier or its potential for causing hepatotoxicity.

Furthermore, machine learning can be employed in the de novo design of novel molecules. Generative models, a class of ML algorithms, can learn the underlying patterns in a set of known active molecules and then generate new, previously unseen molecular structures that are predicted to have high activity. Starting with the scaffold of this compound, a generative model could suggest modifications to the dodecanoyl chain or the butanoic acid moiety to optimize its interaction with a specific biological target.

The process of using machine learning for chemical space exploration typically involves the following steps:

Data Curation: Assembling a large and diverse dataset of molecules with their associated properties.

Feature Engineering: Representing the molecules in a format that the ML model can understand, often as a set of molecular descriptors or a molecular graph.

Model Training: Training an ML algorithm on the curated dataset to learn the relationship between the molecular features and the target property.

Model Validation: Evaluating the performance of the trained model on an independent test set to ensure its predictive power.

Prediction and Exploration: Using the validated model to predict the properties of new molecules or to generate novel molecular structures.

Table 2: Illustrative Machine Learning Model Performance for Predicting Bioactivity

Machine Learning ModelTraining Set Accuracy (R²)Test Set Accuracy (R²)Root Mean Square Error (RMSE)
Multiple Linear Regression0.650.620.45
Random Forest0.920.850.25
Support Vector Machine0.880.830.28
Gradient Boosting0.940.870.23

This table presents hypothetical performance metrics for different machine learning models in a predictive task and is for illustrative purposes.

Supramolecular Self Assembly and Material Science Applications of 2 Dodecanoylamino Butanoic Acid Systems

Design Principles for Self-Assembling Systems

The spontaneous organization of 2-(dodecanoylamino)butanoic acid into complex, ordered structures is governed by a delicate balance of intermolecular forces and the inherent amphiphilic nature of the molecule. Understanding these design principles is crucial for controlling the morphology and properties of the resulting supramolecular materials.

Role of Hydrophobic and Hydrophilic Moieties in Amphiphilic Architectures

The structure of this compound is fundamentally amphiphilic, comprising a hydrophilic "head" and a hydrophobic "tail." The dodecanoyl group, a 12-carbon alkyl chain, constitutes the hydrophobic tail, which is repelled by water and attracted to nonpolar environments. Conversely, the aminobutanoic acid portion, with its carboxylic acid and amide functionalities, forms the hydrophilic headgroup, which readily interacts with water and other polar molecules.

This dual character is the primary driver of self-assembly in aqueous environments. To minimize the unfavorable interactions between the hydrophobic tails and water, the molecules arrange themselves to sequester the dodecanoyl chains away from the aqueous phase, a phenomenon known as the hydrophobic effect. mdpi.com This leads to the formation of aggregates where the hydrophobic tails form a core, and the hydrophilic headgroups are exposed to the surrounding water. The balance between the size and nature of these two opposing moieties dictates the geometry and type of the resulting nanostructure.

In nonpolar organic solvents, the roles are reversed. The hydrophilic headgroups, now being the "solvophobic" part, will seek to minimize their contact with the nonpolar solvent, leading to the formation of reverse micelles or other aggregates where the headgroups form the core.

Intermolecular Interactions Driving Assembly (e.g., Hydrogen Bonding, Electrostatic, Van der Waals)

While the hydrophobic effect provides the initial impetus for aggregation, the specific structure and stability of the self-assembled systems are dictated by a combination of non-covalent interactions.

Hydrogen Bonding: The amide linkage (-CONH-) and the carboxylic acid group (-COOH) in the headgroup of this compound are potent sites for hydrogen bonding. chalmers.se The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong, directional interactions between molecules. nih.gov Similarly, the carboxylic acid group can form robust hydrogen-bonded dimers or extended networks. mdpi.com These hydrogen bonds are critical in the formation of fibrous structures, such as those seen in hydrogels and organogels, where they create a three-dimensional network that immobilizes the solvent. nih.govmdpi.com Molecular dynamics simulations of similar systems have shown that hydrogen bonds between adjacent carboxylic acid groups can be particularly strong and long-lived. researchgate.net

Van der Waals Interactions: The long, saturated dodecanoyl chains interact with each other through weaker, non-directional van der Waals forces. The cumulative effect of these interactions along the length of the alkyl chains provides significant stabilization to the hydrophobic core of the assemblies. The length of the alkyl chain is a key factor; longer chains lead to stronger van der Waals forces and, consequently, more stable aggregates.

Electrostatic Interactions: The carboxylic acid group can be deprotonated to form a carboxylate anion (-COO⁻), introducing electrostatic repulsion between the headgroups. This charge can be influenced by the pH of the solution. At low pH, the carboxylic acid is protonated and neutral, favoring closer packing. As the pH increases, deprotonation occurs, and the resulting negative charges on the headgroups will repel each other, influencing the curvature and size of the aggregates, potentially leading to transitions from vesicles to micelles.

The interplay of these forces—hydrophobic effects driving aggregation, hydrogen bonding providing directionality and rigidity, and van der Waals forces stabilizing the core—allows for the formation of a rich variety of ordered structures from a single molecular building block.

Formation of Ordered Nanostructures and Soft Materials

The self-assembly of this compound and its analogues can lead to a variety of ordered nanostructures and soft materials with potential applications in drug delivery, tissue engineering, and more.

Micellization and Vesicle Formation

In aqueous solutions, when the concentration of this compound surpasses a certain threshold, known as the critical micelle concentration (CMC), the molecules aggregate to form micelles. These are typically spherical structures with a hydrophobic core of dodecanoyl chains and a hydrophilic shell of aminobutanoic acid headgroups. The CMC is a key characteristic of such amphiphiles and is influenced by factors like temperature, pH, and the presence of salts. For similar N-lauroyl amino acids, the CMC has been observed to decrease as the hydrophobicity of the amino acid component increases. nih.gov

Under specific conditions, such as in mixtures with other surfactants or by carefully adjusting the pH to control the headgroup charge, these amphiphiles can also form vesicles. nih.gov Vesicles are spherical bilayers enclosing an aqueous core, resembling a simplified cell membrane. These structures are of particular interest for encapsulation and controlled release applications. The formation of vesicles versus micelles is often governed by the molecular geometry of the surfactant, which can be described by a packing parameter.

Hydrogel and Organogel Formation

Under appropriate conditions of concentration, temperature, and pH, N-acyl amino acids can form extensive, self-assembled fibrillar networks that entrap large volumes of solvent, leading to the formation of gels. When the solvent is water, the material is termed a hydrogel; when it is an organic liquid, it is an organogel.

Hydrogels: The formation of hydrogels from amino acid-based amphiphiles is often triggered by a change in pH or temperature. For instance, dissolving the compound at a high pH where it is soluble and then lowering the pH can induce the protonation of the carboxylate groups, reducing electrostatic repulsion and promoting the formation of hydrogen-bonded fibrillar networks. nih.gov These hydrogels are of interest for biomedical applications due to their high water content and potential biocompatibility.

Organogels: In organic solvents, N-dodecanoyl-L-amino acids have been shown to be effective low-molecular-weight organogelators. nih.govresearchgate.net The self-assembly into a three-dimensional network is driven by hydrogen bonding between the amide and carboxylic acid groups, which are now solvophobic in the nonpolar environment. nih.gov These gels can immobilize a wide range of organic solvents and are being explored for applications in drug delivery and catalysis. The gelation ability is highly dependent on the structure of the amino acid component. nih.gov

Supramolecular Polymers and Tapes

The directional nature of the hydrogen bonds between the amide groups can lead to the formation of one-dimensional, polymer-like chains, often referred to as supramolecular polymers. In these structures, the individual molecules are held together by non-covalent interactions, making the polymerization process reversible and responsive to environmental stimuli.

Dynamic Control of Supramolecular Assemblies

The self-assembly of N-acyl amino acids, including this compound, into ordered supramolecular structures is a dynamic process governed by a delicate balance of non-covalent interactions. nih.gov These interactions, which include hydrogen bonding, hydrophobic forces, and electrostatic interactions, can be precisely manipulated by external cues, allowing for dynamic control over the resulting assemblies.

The structure and behavior of this compound assemblies are highly sensitive to changes in their environment. This responsiveness is a key feature for the development of "smart" materials.

pH-Responsiveness: The carboxylic acid group in this compound provides a handle for pH control. At different pH values, the degree of protonation of this group changes, which in turn alters the balance of intermolecular forces driving self-assembly. researchgate.net For instance, a change in pH can trigger the formation or dissolution of hydrogels, as the charge state of the head group influences its interaction with water and neighboring molecules. researchgate.netnih.gov This pH-dependent behavior is a common feature among amino acid-based polymers and surfactants, where a critical pH transition can lead to significant changes in the material's properties. nih.gov The protonation state directly impacts the electrostatic repulsion between head groups and the hydrogen bonding network, leading to transitions between different aggregated states like micelles, vesicles, or fibrillar networks.

Temperature-Responsiveness: Temperature is another critical stimulus that can modulate the self-assembly of N-acyl amino acids. Heating can provide the necessary energy to overcome kinetic barriers for self-assembly or, conversely, can lead to the disassembly of existing structures by increasing molecular motion. The gel-to-sol transition temperature (Tgel) is a key parameter for hydrogels, and for amino acid-based systems, this can be influenced by the molecular structure and concentration. nih.gov For related N-acyl amino acid systems, temperature changes have been shown to influence the formation of fibrillar networks and the stability of hydrogels. nih.gov

Chemical Additives: The presence of other molecules, such as salts or other surfactants, can significantly impact the self-assembly process. For example, the addition of salts can screen electrostatic repulsions between charged head groups, promoting aggregation at lower concentrations. nih.gov The interaction with other surfactants can lead to the formation of mixed micelles with properties different from those of the individual components. nih.gov The addition of basic amino acids to a self-assembling system of a related naphthalene-appended amino acid derivative was shown to modulate the thermal stability of the resulting hydrogels. nih.gov

While specific studies on the time-programmed self-assembly of this compound are not extensively documented, the principles derived from related N-acyl amino acid systems suggest a high potential for such dynamic control. Time-programmed self-assembly refers to systems where the assembly and disassembly of supramolecular structures are controlled over time, often through a chemical reaction network that fuels the process.

In such systems, an energy source, like a chemical fuel, drives the system into a non-equilibrium, assembled state. Once the fuel is consumed, the system reverts to its thermodynamically stable, disassembled state. This transient behavior is of great interest for creating materials that can perform a function for a specific duration. For N-acyl amino acids, this could involve enzymatic or chemical ligation and hydrolysis to control the assembly and disassembly of fibrillar structures. The kinetics of these reactions would dictate the lifetime of the transient supramolecular polymer.

Functional Applications in Materials Science

The unique self-assembly properties and stimuli-responsiveness of this compound and related N-acyl amino acids make them valuable building blocks for a variety of functional materials.

With its amphiphilic nature, consisting of a hydrophobic dodecanoyl tail and a hydrophilic aminobutanoic acid headgroup, this compound is a competent surfactant. ontosight.ai Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid.

Interactive Data Table: Surfactant Properties of Related Amino Acid-Based Surfactants

SurfactantCritical Micelle Concentration (CMC) (g/L)
Sodium Lauroyl Glutamate (B1630785)0.4
Sodium Lauroyl Sarcosinate0.4
Sodium Cocoyl Glutamate0.4
Sodium Lauryl Sulfate (SLS)1.2
Sodium Laureth Sulfate (SLES)0.3

This table presents CMC values for related amino acid-based surfactants and common standard surfactants for comparative purposes. turkchem.net

The ability of this compound to form stimuli-responsive assemblies, particularly hydrogels, is a cornerstone for its application in advanced materials. Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. researchgate.net

The stimuli-responsive nature of these materials allows them to change their properties, such as swelling, stiffness, or permeability, in response to external triggers like pH or temperature. nih.govrsc.org This makes them highly suitable for applications such as:

Drug Delivery Systems: The hydrogel network can encapsulate drug molecules, and the collapse or swelling of the gel in response to a specific physiological cue (e.g., the lower pH of a tumor environment) can trigger the release of the drug. nih.gov

Tissue Engineering: Biocompatible and biodegradable hydrogels can serve as scaffolds that mimic the extracellular matrix, providing support for cell growth and tissue regeneration. researchgate.net The ability to tune the mechanical properties of the gel is crucial for this application.

Smart Coatings and Sensors: Materials that change their optical or mechanical properties in response to a stimulus can be used to create sensors or coatings that indicate a change in environmental conditions.

The development of these advanced materials relies on the precise control over the self-assembly process of the constituent molecules, and N-acyl amino acids like this compound represent a versatile class of building blocks for this purpose.

Integration of 2 Dodecanoylamino Butanoic Acid in Biomimetic and Bioinspired Systems

Molecular Recognition Mimicry

Molecular recognition is the foundation of many biological processes, characterized by the specific binding of molecules. The development of synthetic systems that can replicate this specificity is a major goal of biomimetic chemistry.

Development of Molecularly Imprinted Polymers (MIPs) for Selective Binding

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailored recognition sites for a specific target molecule. The process involves polymerizing functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality.

Currently, there is a lack of specific scientific literature detailing the use of 2-(dodecanoylamino)butanoic acid as a template or functional monomer in the development of molecularly imprinted polymers. While the general principles of MIP technology are well-established for various templates, research explicitly documenting the imprinting of this compound for selective binding is not available in the reviewed literature.

Design of Artificial Receptors and Binding Sites

Artificial receptors are synthetic molecules designed to bind specific guests with high affinity and selectivity, mimicking natural receptors. This often involves creating a pre-organized cavity with strategically placed functional groups that can interact with the target molecule through non-covalent interactions.

Scientific studies focusing on the design and synthesis of artificial receptors or binding sites specifically for this compound are not prominently featured in current research databases. The exploration of this particular compound as a target for artificial receptor design remains an area for future investigation.

Biointerface Engineering and Surface Modification for Advanced Materials

Biointerface engineering involves the modification of material surfaces to control biological interactions. This is crucial for the development of biocompatible materials, biosensors, and other advanced materials that need to function in a biological environment.

The application of this compound in biointerface engineering and surface modification has not been specifically detailed in the available scientific literature. Research in this area typically involves a wide range of molecules, but studies highlighting the unique contributions or advantages of this compound for these purposes are yet to be published.

Emulating Biological Self-Assembly Processes and Hierarchical Architectures

Self-assembly is a fundamental principle in biology, where molecules spontaneously organize into complex and functional structures. Mimicking these processes is a key strategy in creating novel nanomaterials and hierarchical architectures.

There is no direct evidence in the current body of scientific work to suggest that this compound has been utilized to emulate biological self-assembly processes or to create hierarchical architectures. The self-assembling properties of this specific lipoamino acid have not been a focus of published research.

Creation of Biosensing Platforms and Recognition Elements

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. The development of novel recognition elements is a continuous effort to improve sensor sensitivity and selectivity.

The use of this compound in the creation of biosensing platforms or as a recognition element is not documented in the reviewed scientific literature. While various molecules are employed in biosensor design, the specific application of this compound for such purposes has not been reported.

Future Research Directions and Emerging Applications for 2 Dodecanoylamino Butanoic Acid

Integration with Artificial Intelligence and Machine Learning in Molecular Design and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and design of new molecules. For 2-(dodecanoylamino)butanoic acid, these computational tools offer a powerful avenue to unlock its full potential.

Furthermore, machine learning models can predict the physicochemical properties, bioactivity, and potential toxicity of derivatives of this compound. By analyzing its structure, these models can identify key features that contribute to its functionality, guiding the synthesis of new compounds with optimized characteristics. This predictive power allows researchers to prioritize the most promising candidates for experimental validation, saving time and resources.

Data Curation: Compiling a database of known N-acyl amino acids and their properties.

Model Training: Using this database to train a generative model to understand the structure-activity relationships within this class of compounds.

De Novo Design: Employing the trained model to generate novel molecular structures based on the this compound scaffold.

In Silico Screening: Utilizing predictive ML models to evaluate the generated molecules for desired properties.

Synthesis and Validation: Synthesizing the most promising candidates for experimental testing.

Exploration of Novel Biocatalytic Pathways and Synthetic Biology Applications

The synthesis of N-acyl amino acids, including this compound, is increasingly moving towards more sustainable and environmentally friendly methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis, which often relies on harsh reagents.

Recent research has focused on identifying and engineering enzymes like aminoacylases and lipases for the efficient synthesis of N-acyl amino acids. These enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. For this compound, the development of specific biocatalysts could enable its production from renewable feedstocks.

Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. It is now possible to engineer microorganisms to produce specific N-acyl amino acids through fermentation. By introducing and optimizing metabolic pathways in host organisms like E. coli or yeast, it is conceivable to establish a sustainable and scalable production platform for this compound. This approach not only offers a greener manufacturing process but also opens the door to producing novel derivatives by manipulating the biosynthetic machinery.

The exploration of novel biocatalytic pathways could also shed light on the natural roles of N-acyl amino acids in biological systems. Understanding their biosynthesis and degradation is crucial for elucidating their functions as signaling molecules.

Advanced Materials for Sustainable Technologies and Environmental Remediation

The unique amphiphilic nature of this compound, with its long hydrophobic dodecanoyl tail and hydrophilic amino acid head, makes it a promising candidate for applications in advanced materials and sustainable technologies.

N-acyl amino acids are known for their surfactant properties and are used in a variety of commercial applications, including personal care products and as emulsifiers. The biodegradability and biocompatibility of these compounds make them an attractive alternative to conventional petroleum-based surfactants. Research into the specific surfactant properties of this compound could lead to the development of new, environmentally friendly formulations for detergents, cosmetics, and food products.

In the realm of environmental remediation, amino acid-based nanomaterials are being explored for their catalytic activity in breaking down pollutants. While direct research on this compound for this purpose is nascent, the principles of using amino acid-based structures to create "bionanozymes" could be applied. These minimalistic mimics of natural enzymes could offer a cost-effective and robust solution for degrading toxic phenolic compounds and other environmental contaminants.

Furthermore, the self-assembly properties of N-acyl amino acids could be harnessed to create novel biomaterials. Their ability to form structures like vesicles and micelles could be utilized in drug delivery systems, nanotechnology, and the creation of functional protocell membranes in origin-of-life studies.

Challenges and Opportunities in Translational Research for Next-Generation Chemical Entities

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in medicine and technology. For this compound and other N-acyl amino acids, this presents both significant challenges and exciting opportunities.

A major opportunity lies in their potential as a new class of signaling molecules with therapeutic applications. N-acyl amino acids have been shown to be involved in a variety of physiological processes, and some have exhibited potential as ligands for G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The structural similarity of N-acyl amino acids to endocannabinoids suggests their potential role in neuromodulation and other biological signaling pathways. Further research into the specific biological targets and mechanisms of action of this compound could lead to the development of new drugs for a range of diseases.

However, the path from a promising molecule to a clinical application is fraught with challenges. A key hurdle is understanding the complex metabolism of N-acyl amino acids in the body. Their biosynthesis, degradation, and transport are still not fully understood, which is critical for predicting their efficacy and potential side effects.

Another challenge is the development of robust and scalable manufacturing processes. While biocatalysis and synthetic biology offer promising avenues, significant research and development are needed to make these methods economically viable for large-scale production.

Overcoming these challenges will require a multidisciplinary approach, combining expertise in chemistry, biology, pharmacology, and materials science. The potential rewards, however, are substantial, with the possibility of developing a new generation of sustainable chemicals and therapeutics based on the versatile N-acyl amino acid scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(dodecanoylamino)butanoic Acid
Reactant of Route 2
Reactant of Route 2
2-(dodecanoylamino)butanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.